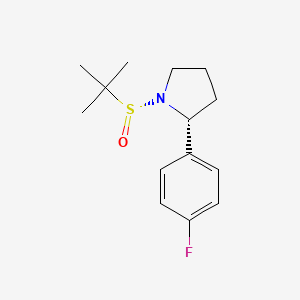

(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine

描述

®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butylsulfinyl group and a fluorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butylsulfinyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the sulfinyl group.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.

化学反应分析

Types of Reactions

®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the pyrrolidine derivative without the sulfinyl group.

Substitution: Various substituted fluorophenyl derivatives.

科学研究应用

Medicinal Chemistry

Antiepileptic Potential

Research has indicated that compounds structurally related to (R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine may exhibit antiepileptic properties. A study involving the testing of various pyrrolidine derivatives demonstrated their potential as anticonvulsants, with specific enantiomers showing promise in reducing seizure activity in animal models .

Orexin Receptor Agonism

The compound's structural characteristics suggest potential agonistic activity at orexin receptors, which are implicated in sleep-wake regulation. Compounds with similar frameworks have been investigated for their ability to modulate orexin signaling, providing insights into treatments for disorders like narcolepsy and other sleep-related conditions .

Neuropharmacology

Cognitive Enhancers

Research has explored the use of pyrrolidine derivatives as cognitive enhancers. The unique substitution pattern of this compound may influence its interaction with neurotransmitter systems, potentially enhancing memory and learning processes. Studies on related compounds have shown improvements in cognitive function in animal models .

Structure-Activity Relationship Studies

SAR Investigations

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Investigations into how variations in the sulfinyl and fluorophenyl groups affect biological activity have provided valuable insights into designing more effective derivatives .

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that ensure high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution are pivotal in obtaining the desired compound with optimal yields .

Case Studies

作用机制

The mechanism of action of ®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and selectivity.

相似化合物的比较

Similar Compounds

®-1-(®-tert-butylsulfinyl)-2-phenylpyrrolidine: Lacks the fluorine atom, resulting in different electronic properties.

®-1-(®-tert-butylsulfinyl)-2-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is unique due to the presence of both the tert-butylsulfinyl and fluorophenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

生物活性

(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its structural features that include a tert-butylsulfinyl group and a fluorophenyl moiety, which may influence its pharmacological properties.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the sulfinyl group enhances the compound's reactivity and may contribute to its binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfinyl groups can enhance the efficacy of antifungal agents, suggesting a potential role in treating fungal infections .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may exhibit neuroprotective properties. Animal studies have demonstrated that certain pyrrolidine derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies

- Antiepileptic Potential : A study investigated the teratogenic effects of various pyrrolidine derivatives, including those similar to this compound, in a mouse model. The findings indicated no major structural malformations, suggesting a safety profile for potential antiepileptic applications .

- Fungal Inhibition : A patent described the use of this compound in combinations with other fungicidal agents, demonstrating enhanced activity against resistant strains of fungi .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

属性

IUPAC Name |

(2R)-1-[(R)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHDPWOODHXWCS-FZKQIMNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N1CCC[C@@H]1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744439 | |

| Record name | (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218989-47-9 | |

| Record name | (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。